molecular formula C22H22F6N3OP B15180726 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate CAS No. 85099-29-2

4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate

Cat. No.: B15180726
CAS No.: 85099-29-2
M. Wt: 489.4 g/mol
InChI Key: XXHWLTHTARBRNF-UHFFFAOYSA-N
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Description

4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, which is known for its versatility in organic synthesis, particularly in the formation of azo compounds and in electrophilic aromatic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Bis(benzyl)amino)-3-ethoxyaniline. The process begins with the preparation of 4-(Bis(benzyl)amino)-3-ethoxyaniline through the reaction of 4-amino-3-ethoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-(Bis(benzyl)amino)-3-ethoxyaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. The final step involves the addition of hexafluorophosphoric acid to precipitate the diazonium hexafluorophosphate salt.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes for diazotization and the use of automated systems for precise temperature control and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, forming azo compounds when reacted with aromatic compounds.

    Coupling Reactions: It can couple with phenols and amines to form azo dyes.

    Reduction: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Typically involves aromatic compounds and a catalyst such as copper powder.

    Coupling Reactions: Often carried out in an alkaline medium with phenols or amines.

    Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.

Major Products

    Azo Compounds: Formed through coupling reactions.

    Aniline Derivatives: Formed through reduction reactions.

Scientific Research Applications

4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly azo compounds.

    Material Science: Employed in the preparation of advanced materials, including polymers and dyes.

    Biological Studies: Investigated for its potential use in biological labeling and imaging due to its ability to form stable azo compounds.

    Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of compounds with biological activity.

Mechanism of Action

The mechanism of action of 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate primarily involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack by aromatic compounds, leading to the formation of azo compounds. This reactivity is exploited in various coupling reactions, where the diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and amines.

Comparison with Similar Compounds

Similar Compounds

    4-(Bis(benzyl)amino)-3-methoxybenzenediazonium hexafluorophosphate: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(Bis(benzyl)amino)-3-chlorobenzenediazonium hexafluorophosphate: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 4-(Bis(benzyl)amino)-3-ethoxybenzenediazonium hexafluorophosphate imparts unique electronic and steric properties, influencing its reactivity and the types of products formed in reactions. This makes it distinct from its analogs with different substituents, offering unique advantages in specific synthetic applications.

Properties

CAS No.

85099-29-2

Molecular Formula

C22H22F6N3OP

Molecular Weight

489.4 g/mol

IUPAC Name

4-(dibenzylamino)-3-ethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C22H22N3O.F6P/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;1-7(2,3,4,5)6/h3-15H,2,16-17H2,1H3;/q+1;-1

InChI Key

XXHWLTHTARBRNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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